

Application Notes and Protocols: Bis(tributyltin)oxide (TBTO) in Textile Preservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *bis(Tributyltin)oxide*

Cat. No.: B142050

[Get Quote](#)

FOR RESEARCH AND SCIENTIFIC PURPOSES ONLY. NOT FOR COMMERCIAL OR
GENERAL USE.

WARNING: **Bis(tributyltin)oxide** is a highly toxic and environmentally persistent chemical. Its use is heavily restricted or banned in many countries. These notes are for informational and historical research purposes only and do not constitute an endorsement or recommendation for its use. Extreme caution and appropriate safety measures are mandatory when handling this compound.

Introduction

Bis(tributyltin)oxide (TBTO) is an organotin compound historically used as a potent biocide, fungicide, and molluscicide.^[1] Its broad-spectrum activity made it effective for various preservation applications, including the treatment of textiles made from natural fibers like cotton, which are susceptible to microbial degradation.^{[2][3]} TBTO was valued for its efficacy in preventing the growth of fungi (mildew) and bacteria that can cause discoloration, odor, and loss of tensile strength in textile materials. However, due to its high mammalian toxicity and severe impact on aquatic ecosystems, its application in textiles and other consumer goods has been largely discontinued.

These application notes provide a summary of the historical use of TBTO in textile preservation, including extrapolated treatment protocols, known toxicity data, and its

mechanism of action for academic and research professionals.

Data Presentation

Table 1: Toxicological Data for Bis(tributyltin)oxide

Parameter	Species	Route of Administration	Value	Reference
LD50	Rat	Oral	87 mg/kg	
LD50	Mouse	Oral	55-203 mg/kg	[4]
Skin Effect	Human, Rabbit	Dermal	Severe Irritant	[5]

Table 2: Physical and Chemical Properties of Bis(tributyltin)oxide

Property	Value	Reference
CAS Number	56-35-9	[1]
Molecular Formula	C ₂₄ H ₅₄ OSn ₂	[1]
Appearance	Colorless to pale yellow liquid	
Solubility in Water	Poorly soluble (~20 ppm)	[1]
Solubility in Organic Solvents	Highly soluble	[1]
Density	1.17 g/mL at 25°C	[1]

Experimental Protocols

The following protocols are extrapolated from general textile finishing techniques and information on TBTO's use in analogous applications, such as wood preservation. Specific historical formulations for textile treatment are not readily available in scientific literature.

Protocol 1: Hypothetical Application of TBTO to Cotton Fabric via Padding

This protocol describes a potential method for applying TBTO to cotton fabric using a standard laboratory padding machine.

Materials:

- **Bis(tributyltin)oxide** (TBTO), 96% or higher purity
- Organic solvent (e.g., white spirit, ethanol)
- Cotton fabric swatches
- Laboratory padding machine
- Drying oven
- Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, lab coat, respirator with appropriate cartridges for organic vapors.

Procedure:

- Preparation of Treatment Solution:
 - Warning: Conduct this step in a certified fume hood.
 - Based on concentrations used in wood preservation, prepare a 0.5% to 1.0% (w/v) solution of TBTO in a suitable organic solvent.^[6] For example, to make 100 mL of a 1.0% solution, dissolve 1.0 g of TBTO in the solvent and bring the final volume to 100 mL.
- Fabric Preparation:
 - Ensure the cotton fabric swatches are clean, dry, and free of any sizing agents or other finishes.
- Padding Application:
 - Set the pressure on the laboratory padding machine to ensure a consistent wet pick-up (typically 70-80% for cotton).

- Pour the TBTO treatment solution into the padding trough.
- Feed a cotton swatch through the solution and then through the nip rollers.
- Collect the treated fabric swatch with forceps.
- Drying and Curing:
 - Hang the treated fabric swatch in the fume hood to allow for initial solvent evaporation.
 - Transfer the swatch to a drying oven. The temperature and time would need to be optimized to ensure the evaporation of the solvent without degrading the textile or the biocide. A common practice for similar finishes is drying at 80-100°C for 5-10 minutes.
- Post-Treatment:
 - Store the treated fabric in a sealed, labeled container in a ventilated area.

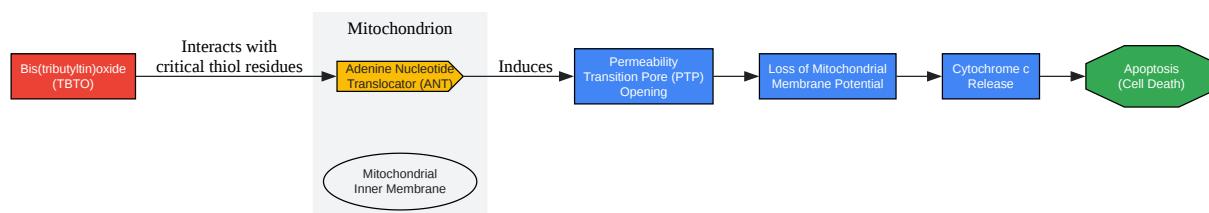
Protocol 2: Analytical Determination of TBTO on Textiles (GC-MS)

This protocol outlines a general method for the extraction and quantification of organotin compounds from textiles using Gas Chromatography-Mass Spectrometry (GC-MS), based on established analytical procedures.

Materials:

- Treated textile sample
- n-hexane
- Acetate buffer solution (pH 4.0)
- Sodium tetraethylborate (derivatizing agent)
- Tetrahydrofuran (THF)
- Ultrasonicator or shaker

- Centrifuge
- GC-MS system with a suitable capillary column (e.g., Rxi-5ms)

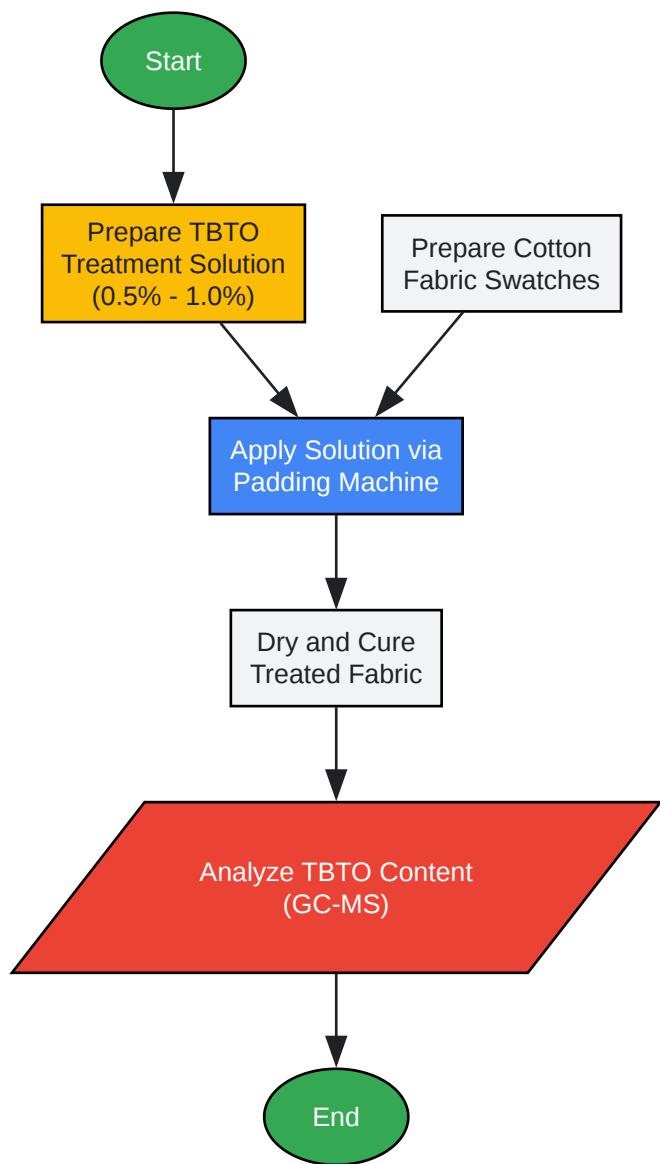

Procedure:

- Sample Preparation:
 - Cut a known weight (e.g., 1 gram) of the treated textile into small pieces.
- Extraction:
 - Place the textile pieces into a glass vial.
 - Add a known volume of n-hexane and acetate buffer solution.
 - For hydrophobic samples, sonicate for a set period (e.g., 30 minutes). For hydrophilic samples, use a mechanical shaker.
- Derivatization:
 - Take an aliquot of the hexane extract.
 - Add a solution of sodium tetraethylborate in THF. This step converts the polar organotin compounds into more volatile ethylated derivatives suitable for GC analysis.
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS.
 - Use a temperature program that effectively separates the organotin compounds.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
 - Quantify the amount of TBTO by comparing the peak area to a calibration curve prepared from certified standards.

Visualizations

Biocidal Mechanism of Action

The primary biocidal action of tributyltin compounds is the disruption of cellular energy metabolism. TBTO is known to interfere with mitochondrial function.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of TBTO-induced apoptosis via mitochondrial pathway.

Experimental Workflow for Textile Treatment

The following diagram illustrates a generalized workflow for the application and analysis of a biocidal finish on textiles in a research setting.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for biocidal treatment of textiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tributyltin oxide - Wikipedia [en.wikipedia.org]
- 2. Biocides in Textile - Fibre2Fashion [fibre2fashion.com]
- 3. Textile Auxiliaries > ATC Biocides [atcbiocides.com]
- 4. Tributyltin (TBT) and mitochondrial respiration in mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preservation of Wood Material by Chemical Techniques [ktb.gov.tr]
- To cite this document: BenchChem. [Application Notes and Protocols: Bis(tributyltin)oxide (TBTO) in Textile Preservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142050#use-of-bis-tributyltin-oxide-in-textile-preservation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com